DPI-2016

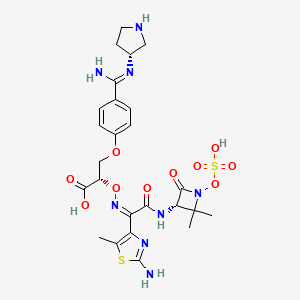

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H32N8O10S2 |

|---|---|

Molecular Weight |

668.7 g/mol |

IUPAC Name |

(2S)-2-[(Z)-[1-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3-[4-[N'-[(3R)-pyrrolidin-3-yl]carbamimidoyl]phenoxy]propanoic acid |

InChI |

InChI=1S/C25H32N8O10S2/c1-12-17(30-24(27)44-12)18(21(34)31-19-22(35)33(25(19,2)3)43-45(38,39)40)32-42-16(23(36)37)11-41-15-6-4-13(5-7-15)20(26)29-14-8-9-28-10-14/h4-7,14,16,19,28H,8-11H2,1-3H3,(H2,26,29)(H2,27,30)(H,31,34)(H,36,37)(H,38,39,40)/b32-18-/t14-,16+,19-/m1/s1 |

InChI Key |

QNQGVLSPPAXLAB-NZEBNUBESA-N |

Isomeric SMILES |

CC1=C(N=C(S1)N)/C(=N/O[C@@H](COC2=CC=C(C=C2)C(=N[C@@H]3CCNC3)N)C(=O)O)/C(=O)N[C@@H]4C(=O)N(C4(C)C)OS(=O)(=O)O |

Canonical SMILES |

CC1=C(N=C(S1)N)C(=NOC(COC2=CC=C(C=C2)C(=NC3CCNC3)N)C(=O)O)C(=O)NC4C(=O)N(C4(C)C)OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of DPI 201-106

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPI 201-106 is a cardiotonic agent that has garnered significant interest due to its unique mechanism of action, which combines positive inotropic and antiarrhythmic properties. This technical guide provides a comprehensive overview of the core mechanism of action of DPI 201-106, focusing on its molecular interactions, downstream signaling cascades, and the key experimental methodologies used to elucidate these processes. Quantitative data are summarized in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized through detailed diagrams.

Primary Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The principal molecular target of DPI 201-106 is the voltage-gated sodium channel (VGSC), primarily in cardiac myocytes.[1][2] Unlike traditional sodium channel blockers, DPI 201-106 acts as a modulator, specifically by slowing the inactivation of the sodium channel.[3][4][5][6] This leads to a prolonged influx of sodium ions during the plateau phase of the cardiac action potential.

The interaction with the sodium channel is stereoselective, with the S-enantiomer being responsible for the characteristic slowing of inactivation and the consequent positive inotropic effect.[7][8] Conversely, the R-enantiomer has been shown to exhibit antagonist-like properties, reducing the peak sodium current.[8] DPI 201-106 and its enantiomers have been found to inhibit the binding of [3H]batrachotoxinin A 20-α-benzoate to brain membranes, suggesting an interaction with a site on the sodium channel that is distinct from those for tetrodotoxin and various neurotoxins.[8]

Downstream Signaling Pathway

The modulation of the voltage-gated sodium channel by DPI 201-106 initiates a cascade of events within the cardiac myocyte, culminating in an increased force of contraction.

The sustained sodium influx during the action potential leads to an accumulation of intracellular sodium.[9][10] This elevation in intracellular sodium concentration alters the electrochemical gradient for the sodium-calcium (Na+/Ca2+) exchanger.[11][12] Consequently, the exchanger operates in its reverse mode, leading to an increased influx of calcium ions into the cell and a reduction in calcium efflux.[10] The resulting increase in intracellular calcium concentration enhances the calcium load of the sarcoplasmic reticulum and promotes greater calcium-induced calcium release, ultimately leading to a more forceful contraction of the myofilaments.[9] Notably, the positive inotropic effect of DPI 201-106 is independent of cyclic AMP (cAMP) levels.[7]

Quantitative Data

The following tables summarize key quantitative data regarding the activity of DPI 201-106 from various in vitro and in vivo studies.

| Parameter | Species/Tissue | Value | Reference |

| EC50 (Positive Inotropy) | Guinea-pig papillary muscle | 1.3 µM | [13] |

| Guinea-pig left atria | 0.8 µM | [13] | |

| EC50 (Ca2+ sensitivity) | Porcine trabecula septomarginalis (skinned fibres) | 0.2 nM | [3] |

| IC50 (Delayed Rectifier K+ Current) | Pituitary tumor (GH3) cells | 9.4 µM | [1] |

| IC50 (L-type Ca2+ Current) | Guinea-pig ventricular myocytes | Racemic & S-DPI: 1.1 µM; R-DPI: 1.2 µM | [14] |

| Kd (Na+ channel) | Brain membranes | ~100 nM | [15] |

Table 1: Potency and Affinity of DPI 201-106

| Parameter | Conditions | Effect | Reference |

| Action Potential Duration (APD) | Human ventricular myocardium | Concentration-dependent increase | [16][17] |

| Intracellular Na+ | Human ventricular myocardium | Increased | [16][17] |

| Intracellular Ca2+ | Human ventricular myocardium | Increased resting and transient [Ca2+] | [9][16][17] |

| Na+/K+ ATPase Activity | Guinea-pig myocardium | No significant inhibition at inotropic concentrations | [13] |

| Na+/Ca2+ Exchanger | Human ventricular myocardium | Altered function leading to increased Ca2+ influx | [10] |

Table 2: Cellular Electrophysiological and Ion Homeostasis Effects of DPI 201-106

Experimental Protocols

The mechanism of action of DPI 201-106 has been elucidated through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Whole-Cell Voltage-Clamp in Isolated Cardiac Myocytes

This technique is used to measure the effects of DPI 201-106 on specific ion currents, particularly the sodium current.

-

Cell Isolation: Single ventricular myocytes are isolated from animal hearts (e.g., guinea pig, rat) by enzymatic digestion using collagenase and protease.

-

Solutions:

-

External Solution (Tyrode's): Contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Pipette Solution: Contains (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with CsOH. Cesium and TEA are used to block potassium currents, isolating the sodium and calcium currents.

-

-

Voltage-Clamp Protocol:

-

Hold the cell at a membrane potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) for a duration of 50-100 ms to elicit sodium currents.

-

Record the resulting currents before and after the application of DPI 201-106 to the external solution.

-

-

Data Analysis: The peak inward sodium current and the late (sustained) sodium current are measured. The time course of current inactivation is fitted with exponential functions to determine the effects of DPI 201-106 on inactivation kinetics.

Intracellular Calcium Measurement with Aequorin

Aequorin is a photoprotein that emits light upon binding to calcium, allowing for the measurement of intracellular calcium concentrations.

-

Aequorin Loading: Cardiac muscle preparations (e.g., papillary muscles) are loaded with aequorin, often through microinjection or other cell permeabilization techniques.

-

Experimental Setup: The muscle is mounted in a chamber on a microscope stage equipped with a photodiode or photomultiplier tube to detect light emission. The muscle is electrically stimulated to contract at a fixed frequency.

-

Protocol:

-

Record baseline light signals and isometric tension.

-

Perfuse the muscle with a solution containing DPI 201-106 at various concentrations.

-

Record the changes in the aequorin light signal (calcium transient) and isometric tension.

-

-

Data Analysis: The amplitude and duration of the calcium transient are quantified. The relationship between peak intracellular calcium and peak tension is analyzed to assess for any changes in myofilament calcium sensitivity.

Isolated Langendorff-Perfused Heart

This ex vivo model allows for the study of the effects of DPI 201-106 on the whole heart in a controlled environment.

-

Preparation: The heart is excised from an anesthetized animal and the aorta is cannulated. The heart is then mounted on a Langendorff apparatus for retrograde perfusion with an oxygenated Krebs-Henseleit buffer.

-

Measurements: A balloon-tipped catheter is inserted into the left ventricle to measure left ventricular developed pressure (LVDP) and its first derivative (dP/dt). Heart rate and coronary flow are also monitored.

-

Protocol:

-

After a stabilization period, baseline hemodynamic parameters are recorded.

-

DPI 201-106 is infused into the perfusate at various concentrations.

-

Hemodynamic parameters are continuously recorded to assess the drug's effects.

-

Skinned Fiber Assay

This technique is used to directly assess the effect of DPI 201-106 on the calcium sensitivity of the contractile myofilaments.

-

Preparation: Small bundles of cardiac muscle fibers are chemically "skinned" (e.g., with Triton X-100) to remove the cell membranes, leaving the contractile apparatus intact and accessible to the bathing solution.

-

Solutions: A series of solutions with varying, buffered concentrations of free calcium are used.

-

Protocol:

-

The skinned fiber is mounted between a force transducer and a motor.

-

The fiber is sequentially exposed to solutions with increasing calcium concentrations, and the resulting force is measured to generate a force-pCa curve.

-

The protocol is repeated in the presence of DPI 201-106.

-

-

Data Analysis: The force-pCa curves with and without the drug are compared to determine if DPI 201-106 shifts the curve, indicating a change in myofilament calcium sensitivity.

Conclusion

The core mechanism of action of DPI 201-106 is the stereoselective modulation of cardiac voltage-gated sodium channels, leading to a prolongation of the sodium current. This primary action triggers a downstream cascade involving an increase in intracellular sodium, which in turn enhances calcium influx via the Na+/Ca2+ exchanger. The resulting elevation in intracellular calcium leads to a positive inotropic effect. This detailed understanding, derived from a range of sophisticated experimental techniques, provides a solid foundation for the further development and application of sodium channel modulators in the treatment of cardiac dysfunction.

References

- 1. scispace.com [scispace.com]

- 2. academic.oup.com [academic.oup.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Modification of single cardiac Na+ channels by DPI 201-106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of single cardiac sodium channels by DPI 201-106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. DPI 201-106, a novel cardioactive agent. Combination of cAMP-independent positive inotropic, negative chronotropic, action potential prolonging and coronary dilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Role of intracellular sodium in the regulation of intracellular calcium and contractility. Effects of DPI 201-106 on excitation-contraction coupling in human ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Sodium/calcium exchange modulates intracellular calcium overload during posthypoxic reoxygenation in mammalian working myocardium. Evidence from aequorin-loaded ferret ventricular muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jpp.krakow.pl [jpp.krakow.pl]

- 13. pnas.org [pnas.org]

- 14. The inotropic agents DPI 201-106 and BDF 9148 differentially affect potassium currents of guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aequorin-based measurements of intracellular Ca2+-signatures in plant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sm.unife.it [sm.unife.it]

- 17. sketchviz.com [sketchviz.com]

DPI 201-106: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPI 201-106, a piperazinyl-indole derivative, emerged as a novel cardioactive agent with a unique pharmacological profile. This technical guide provides an in-depth overview of the discovery, development, and mechanistic understanding of DPI 201-106. It consolidates key quantitative data from preclinical and clinical studies, details the experimental protocols employed in its evaluation, and visually represents its signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cardiovascular pharmacology and drug development.

Discovery and Development History

DPI 201-106 was identified during a search for novel positive inotropic agents for the treatment of congestive heart failure.[1][2] Unlike traditional inotropes that increase intracellular cyclic AMP (cAMP), DPI 201-106 demonstrated a unique cAMP-independent mechanism of action.[1] Early investigations revealed its ability to enhance myocardial contractility, prolong the action potential duration, and induce negative chronotropic effects.[1]

The development of DPI 201-106 was also marked by the discovery of its stereoselective activity, with the S-enantiomer being the pharmacologically active form. Further studies elucidated its primary mechanism of action as a modulator of voltage-gated sodium channels in cardiac myocytes.[3] Clinical trials in healthy volunteers and patients with heart failure were conducted to evaluate its safety and efficacy.[4][5] More recently, the pharmacological properties of DPI 201-106 have led to its investigation in other therapeutic areas, including oncology, specifically for the treatment of glioblastoma.[6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for DPI 201-106 across various experimental models.

Table 1: In Vitro Efficacy of DPI 201-106

| Parameter | Species/Tissue | Value | Reference(s) |

| Positive Inotropic Effect | |||

| Concentration Range | Guinea-pig and rat left atria, kitten, rabbit and guinea-pig papillary muscles, Langendorff perfused rabbit hearts | 10⁻⁷ to 3 x 10⁻⁶ mol/l | [1] |

| Increase in Ca²⁺-sensitivity | |||

| EC₅₀ | Skinned fibres from porcine trabecula septomarginalis | 0.2 nmol/l | [1] |

| Functional Refractory Period Prolongation | |||

| EC₅₀ | Guinea-pig left atria | 1.7 µmol/l | [1] |

| EC₅₀ | Rat left atria | 0.24 µmol/l | [1] |

| Action Potential Duration (APD₇₀) Prolongation | |||

| % Increase | Guinea-pig papillary muscles (at 3 µmol/l) | up to 70% | [1] |

| % Increase | Rabbit atria (at 3 µmol/l) | up to 120% | [1] |

Table 2: In Vivo Hemodynamic and Electrophysiological Effects of DPI 201-106 in a Canine Model

| Parameter | Dose | Effect | Reference(s) |

| Monophasic Action Potential Duration | 0.5, 1.0, and 2.0 mg/kg i.v. | Dose-dependent prolongation | [7] |

| Ventricular Effective Refractory Period | 2 mg/kg i.v. | Increased by 13 ± 8 ms (at paced cycle length of 300 ms) | [7] |

| LV dP/dtmax | 0.5, 1.0, and 2.0 mg/kg i.v. | Dose-dependent increase | [7] |

| Spontaneous Heart Rate | 0.5, 1.0, and 2.0 mg/kg i.v. | Dose-dependent decrease | [7] |

Table 3: Clinical Effects of DPI 201-106 in Healthy Volunteers (Single Oral Doses)

| Parameter | Dose | Effect (1 hour post-dose) | p-value | Reference(s) |

| Preejection Period | 30 mg | Shortened by 14 ms | < 0.01 | [5] |

| 60 mg | Shortened by 30 ms | < 0.01 | [5] | |

| Corrected QT Interval (QTc) | 30 mg | Prolonged by a mean of 7 ms | NS | [5] |

| 60 mg | Prolonged by a mean of 22 ms | < 0.001 | [5] | |

| Peak Plasma Levels | 30 and 60 mg | Attained at 1-2 hours | - | [5] |

| Terminal Elimination Half-life | 30 and 60 mg | Approximately 15 hours | - | [5] |

Table 4: Hemodynamic Effects of DPI 201-106 in Patients with Severe Congestive Heart Failure (Single Oral Doses)

| Parameter | Doses (80 and 100 mg) | % Increase (Dose-dependent) | p-value | Reference(s) |

| Cardiac Index | 25% | 0.016 | [4] | |

| Left Ventricular Stroke Work Index | 24% | 0.018 | [4] | |

| Left Ventricular Stroke Volume Index | 32% | 0.005 | [4] | |

| QTc Interval | 7% | 0.009 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of DPI 201-106.

Isolated Langendorff Perfused Heart Preparation

Objective: To assess the direct effects of DPI 201-106 on cardiac contractility, heart rate, and coronary flow in an isolated heart model, free from systemic neurohumoral influences.

Protocol:

-

Animal Preparation: A rabbit is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit solution.

-

Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

-

Perfusion: The heart is retrogradely perfused with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit solution at a constant pressure and temperature (37°C). The composition of the Krebs-Henseleit solution is (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.

-

Data Acquisition: A force transducer is attached to the apex of the ventricle to measure contractile force. Heart rate is determined from the electrogram. Coronary flow is measured by collecting the perfusate.

-

Drug Administration: After a stabilization period, DPI 201-106 is added to the perfusion solution at various concentrations.

-

Analysis: Changes in contractile force, heart rate, and coronary flow are recorded and analyzed to determine the concentration-response relationship of DPI 201-106.

Skinned Fiber Assay

Objective: To determine the direct effect of DPI 201-106 on the calcium sensitivity of the contractile myofilaments.

Protocol:

-

Tissue Preparation: Trabeculae or papillary muscles are dissected from a porcine or human heart and chemically "skinned" using a detergent (e.g., Triton X-100) to remove the cell membranes while leaving the contractile apparatus intact.

-

Solutions: A series of solutions with varying free calcium concentrations (pCa) are prepared. A typical relaxing solution (low Ca²⁺) and activating solution (high Ca²⁺) are used.

-

Experimental Setup: The skinned fiber is mounted between a force transducer and a motor.

-

Force Measurement: The fiber is exposed to solutions with progressively increasing calcium concentrations, and the resulting isometric force is measured at each pCa level to generate a force-pCa curve.

-

Drug Application: The force-pCa relationship is determined in the absence and presence of DPI 201-106.

-

Analysis: A leftward shift in the force-pCa curve in the presence of DPI 201-106 indicates an increase in myofilament calcium sensitivity. The EC₅₀ for this effect can be calculated.

Cardiac Electrophysiology in Anesthetized Dogs

Objective: To evaluate the in vivo effects of DPI 201-106 on cardiac electrophysiological parameters.

Protocol:

-

Animal Preparation: Mongrel dogs are anesthetized with sodium pentobarbitone.

-

Catheterization: Electrode catheters are inserted via peripheral veins and positioned in the right atrium and right ventricle for recording and stimulation. A catheter is also placed in the His bundle region.

-

Recordings: Intracardiac electrograms, including His bundle electrograms, and monophasic action potentials are recorded.

-

Pacing Protocols: Programmed electrical stimulation is used to determine effective refractory periods of the atrium and ventricle.

-

Drug Administration: DPI 201-106 is administered intravenously at different doses.

-

Data Analysis: Changes in heart rate, conduction intervals (AH, HV), action potential duration, and refractory periods are measured and analyzed before and after drug administration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of DPI 201-106 and a typical experimental workflow for its evaluation.

Caption: Signaling pathway of DPI 201-106 in cardiomyocytes.

Caption: General experimental workflow for the development of DPI 201-106.

Conclusion

DPI 201-106 represents a significant development in the field of cardiac pharmacology due to its novel, cAMP-independent mechanism of action. Its ability to modulate voltage-gated sodium channels, leading to a positive inotropic effect and prolongation of the action potential, distinguishes it from other cardioactive drugs. The comprehensive data gathered from a wide range of preclinical and clinical studies have provided a deep understanding of its pharmacological profile. While its development for heart failure has been complex, the unique properties of DPI 201-106 continue to make it a valuable research tool and a potential candidate for therapeutic applications in other diseases, such as glioblastoma. This technical guide serves as a consolidated resource to facilitate further research and understanding of this intriguing molecule.

References

- 1. DPI 201-106, a novel cardioactive agent. Combination of cAMP-independent positive inotropic, negative chronotropic, action potential prolonging and coronary dilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inotropic response to DPI 201-106 in the failing human heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of single cardiac sodium channels by DPI 201-106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DPI 201-106 for severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of a new inotropic agent, DPI 201-106, on systolic time intervals and the electrocardiogram in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Pharmacological Profile of DPI 201-106

This technical guide provides a comprehensive overview of the pharmacological properties of DPI 201-106, a cardiotonic agent with a novel mechanism of action. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Introduction

DPI 201-106, or 4-[3-(4-diphenylmethyl-1-piperazinyl)-2-hydroxypropoxy]-1H-indole-2-carbonitrile, is a piperazinyl-indole derivative that has demonstrated significant positive inotropic and antiarrhythmic effects. Its unique pharmacological profile, characterized by the modulation of voltage-gated sodium channels, distinguishes it from other cardioactive drugs. This document details its mechanism of action, electrophysiological effects, and binding characteristics, supported by quantitative data and experimental methodologies.

Mechanism of Action

DPI 201-106 exerts its primary effects by modulating the function of voltage-gated sodium channels (VGSCs) in excitable cells, particularly cardiomyocytes.[1] Unlike classic sodium channel blockers, DPI 201-106 exhibits a dual, stereoselective action. The S-enantiomer acts as an agonist, increasing the peak sodium current and significantly slowing the inactivation kinetics of the channel.[1] This leads to a prolonged influx of sodium ions during the action potential. In contrast, the R-enantiomer acts as an antagonist, reducing the peak sodium current and blocking channel activity.[1]

The sustained sodium influx caused by the S-enantiomer is believed to indirectly increase intracellular calcium concentration via the sodium-calcium exchanger, leading to an enhanced contractile force of the heart muscle, which is the basis of its positive inotropic effect. The prolongation of the action potential duration also contributes to its Class III antiarrhythmic properties.[2] It is important to note that DPI 201-106's mechanism is independent of cyclic AMP (cAMP) levels and does not involve the inhibition of phosphodiesterase.

Signaling Pathway of DPI 201-106 in Cardiomyocytes

Caption: Signaling pathway of DPI 201-106 in cardiomyocytes.

Binding Profile

DPI 201-106 interacts with a unique site on the voltage-gated sodium channel, distinct from the binding sites of other known toxins such as tetrodotoxin, sea anemone, and scorpion toxins.[1] Its binding affinity has been determined through competitive binding assays.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | |||

| R-enantiomer | ~100 nM | Inhibition of [3H]batrachotoxinin A 20-alpha-benzoate binding in brain membranes | [1][3][4] |

| S-enantiomer | ~100 nM | Inhibition of [3H]batrachotoxinin A 20-alpha-benzoate binding in brain membranes | [1][3][4] |

| IC50 | |||

| Racemic DPI 201-106 | 23 nM | Inhibition of [3H]-mibefradil binding to rabbit cerebral cortex membranes | [5] |

| (+)-DPI 201-106 | 0.29 nM | Inhibition of phenylalkylamine labeling of Drosophila Ca2+ channels | [6] |

Electrophysiological Effects

DPI 201-106 significantly alters the electrophysiological properties of cardiac tissue, consistent with its mechanism of action on sodium channels. These effects have been documented in various preclinical and clinical studies.

| Parameter | Tissue/Model | Effect | Quantitative Data | Reference |

| Action Potential Duration (APD) | Guinea-pig papillary muscle | Prolongation | Up to 70% increase at 3 µM | [2] |

| Rabbit atria | Prolongation | Up to 120% increase at 3 µM | [2] | |

| QT Interval (Corrected, QTc) | Human | Prolongation | 417 ± 22 ms to 502 ± 35 ms (P < 0.05) | [1] |

| AH Interval | Human | Prolongation | Statistically significant increase | [1] |

| Ventricular Effective Refractory Period (VERP) | Human | Prolongation | 242 ± 21 ms to 287 ± 56 ms (P < 0.05) | [1] |

| Functional Refractory Period | Guinea-pig left atria | Increase | EC50 of 1.7 µM | [2] |

| Rat left atria | Increase | EC50 of 0.24 µM | [2] | |

| Calcium Sensitivity | Skinned porcine trabeculae | Increase | EC50 of 0.2 nM | [2] |

Effects on Neurotransmitter Release

While the modulation of voltage-gated sodium channels is a key mechanism that can influence neurotransmitter release, direct experimental evidence specifically detailing the effects of DPI 201-106 on this process is limited. The primary focus of research on DPI 201-106 has been on its cardiovascular effects. It is plausible that by altering sodium influx in neuronal cells, DPI 201-106 could modulate the release of various neurotransmitters, but further investigation is required to substantiate this.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of DPI 201-106.

This protocol is adapted for determining the binding affinity of DPI 201-106 to sodium channels using a competitive binding assay with a radiolabeled ligand such as [3H]batrachotoxinin A 20-alpha-benzoate ([3H]BTX-B).

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Materials:

-

Tissue source for sodium channels (e.g., rat brain cortex)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand: [3H]batrachotoxinin A 20-alpha-benzoate ([3H]BTX-B)

-

Unlabeled DPI 201-106

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration.[8]

-

Assay Setup: In a series of tubes, add a fixed amount of membrane protein, a fixed concentration of [3H]BTX-B, and varying concentrations of unlabeled DPI 201-106. Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).[9]

-

Incubation: Incubate the tubes at a specified temperature (e.g., 37°C) for a time sufficient to reach equilibrium.[10]

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[8]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[8]

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.[8]

This protocol is for characterizing the effects of DPI 201-106 on sodium currents in isolated cells (e.g., cardiomyocytes or a cell line expressing sodium channels).

Experimental Workflow for Patch-Clamp Electrophysiology

Caption: Workflow for a whole-cell patch-clamp experiment.

Materials:

-

Isolated cells expressing sodium channels

-

External and internal pipette solutions

-

Patch-clamp amplifier and data acquisition system

-

Microscope and micromanipulators

-

DPI 201-106 stock solution

Procedure:

-

Cell Preparation: Plate isolated cells on a coverslip in a recording chamber mounted on the microscope stage.

-

Pipette Preparation: Fabricate glass micropipettes and fill with the internal solution.

-

Seal Formation: Under visual control, approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.[11]

-

Whole-Cell Configuration: Rupture the membrane patch under the pipette tip to gain electrical access to the cell interior.[11]

-

Baseline Recording: Clamp the cell membrane at a holding potential (e.g., -100 mV) and apply a series of voltage steps to elicit sodium currents. Record the baseline current-voltage relationship and inactivation kinetics.[12]

-

Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of DPI 201-106.[12]

-

Recording with Drug: After a brief incubation period, repeat the voltage protocols to record sodium currents in the presence of the drug.

-

Data Analysis: Analyze the recorded currents to determine the effects of DPI 201-106 on peak current amplitude, voltage-dependence of activation and inactivation, and the time course of inactivation.[12]

Conclusion

DPI 201-106 is a unique pharmacological agent with a well-defined mechanism of action centered on the stereoselective modulation of voltage-gated sodium channels. Its ability to increase sodium influx in a controlled manner leads to positive inotropic and Class III antiarrhythmic effects. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound or in the broader field of cardiovascular pharmacology. Further research into its effects on neuronal sodium channels and neurotransmitter release may unveil additional therapeutic applications.

References

- 1. Na+ channels as sites of action of the cardioactive agent DPI 201-106 with agonist and antagonist enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Removal of inactivation and blockade of cardiac Na+ channels by DPI 201-106: different voltage-dependencies of the drug actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Na+ channels as sites of action of the cardioactive agent DPI 201-106 with agonist and antagonist enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High affinity interaction of mibefradil with voltage-gated calcium and sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Very high affinity interaction of DPI 201-106 and BDF 8784 enantiomers with the phenylalkylamine-sensitive Ca2(+)-channel in Drosophila head membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. scispace.com [scispace.com]

- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 12. benchchem.com [benchchem.com]

DPI 201-106: A Novel Inotropic Agent with a Dual Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DPI 201-106 is a synthetic, non-glycosidic cardiotonic agent that has demonstrated significant positive inotropic and negative chronotropic effects. Its unique mechanism of action, which involves both the modulation of voltage-gated sodium channels and the sensitization of myofilaments to calcium, distinguishes it from traditional inotropic agents. This document provides a comprehensive technical overview of DPI 201-106, including its pharmacological properties, mechanism of action, and detailed experimental protocols for its characterization. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of cardiac physiology and the development of novel cardiovascular therapies.

Introduction

Heart failure is a complex clinical syndrome characterized by the inability of the heart to meet the metabolic demands of the body. A key feature of systolic heart failure is impaired myocardial contractility. Inotropic agents are a class of drugs that increase the force of cardiac muscle contraction and are a cornerstone in the management of acute decompensated heart failure. However, many existing inotropes, such as catecholamines and phosphodiesterase inhibitors, are associated with significant adverse effects, including increased myocardial oxygen demand, arrhythmias, and mortality with long-term use.

DPI 201-106 emerged as a promising novel inotropic agent with a distinct pharmacological profile. It produces a concentration-dependent positive inotropic effect that is independent of the cyclic adenosine monophosphate (cAMP) pathway, which is the primary signaling cascade activated by many conventional inotropes.[1] This cAMP-independent mechanism suggests a potentially lower risk of arrhythmogenesis. Furthermore, DPI 201-106 exhibits a negative chronotropic effect, which can be beneficial in certain clinical settings.[1]

This technical guide will delve into the core aspects of DPI 201-106, presenting quantitative data in structured tables, detailing key experimental methodologies, and providing visual representations of its signaling pathways and experimental workflows.

Mechanism of Action

DPI 201-106 exerts its cardiotonic effects through a synergistic dual mechanism of action:

-

Modulation of Voltage-Gated Sodium Channels (VGSCs): DPI 201-106 is a cardioselective modulator of VGSCs.[2][3][4] Specifically, the S-enantiomer of DPI 201-106 slows the inactivation of the sodium channel, leading to a prolonged inward sodium current during the plateau phase of the cardiac action potential.[5] This sustained sodium influx is thought to increase intracellular sodium concentration, which in turn modulates the activity of the sodium-calcium exchanger (NCX). The increased intracellular sodium reduces the driving force for calcium extrusion by the NCX, leading to a net increase in intracellular calcium concentration ([Ca²⁺]i). This elevation in systolic [Ca²⁺]i enhances the activation of the contractile machinery, resulting in a positive inotropic effect.[6]

-

Sensitization of Myofilaments to Calcium: In addition to its effects on sodium channels, DPI 201-106 has been shown to directly increase the sensitivity of the cardiac myofilaments to Ca²⁺.[2][7][8] This means that for a given concentration of intracellular calcium, a greater force of contraction is generated. The EC₅₀ for this effect on skinned porcine trabeculae has been reported to be as low as 0.2 nM.[2] This sensitization of the contractile proteins contributes to the overall positive inotropic effect of the compound. However, it is noteworthy that in some studies on failing human heart tissue, this myofilament sensitization was not observed to be a major contributor to the inotropic action.[4]

The combination of these two mechanisms results in a potent, cAMP-independent positive inotropic effect.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the pharmacological effects of DPI 201-106 from various in vitro and in vivo studies.

Table 1: Inotropic Effects of DPI 201-106

| Parameter | Species/Tissue | Value | Reference |

| EC₅₀ (Positive Inotropic Effect) | Guinea-pig papillary muscle | 1.3 µM | [6] |

| Guinea-pig left atria | 0.8 µM | [6] | |

| Rat (Spontaneously Hypertensive) papillary muscle | Not significantly different from Wistar-Kyoto rats | [9] | |

| Failing Human Myocardium (NYHA Class IV) | 0.18 µmol/L (for the related compound BDF 9148) | [10] | |

| Effective Concentration Range | Guinea-pig and rat left atria, kitten, rabbit and guinea-pig papillary muscles, Langendorff perfused rabbit hearts | 0.1 - 3 µM | [2] |

| Increase in LV dP/dtmax | Anesthetized dogs (0.2 mg/kg i.v.) | +34% | |

| Anesthetized dogs (2 mg/kg i.v.) | +104% |

Table 2: Effects on Ion Channels and Myofilaments

| Parameter | Target | Value | Reference |

| Kd (Sodium Channel Binding) | Brain membranes ([³H]batrachotoxinin A 20-α-benzoate displacement) | ~100 nM | [2] |

| EC₅₀ (Ca²⁺ Sensitization) | Skinned porcine trabecula septomarginalis | 0.2 nM | [2] |

| IC₅₀ (Delayed-Rectifier K⁺ Current Block) | Pituitary tumor (GH3) cells | 9.4 µM | [11] |

Table 3: Electrophysiological Effects of DPI 201-106

| Parameter | Species/Condition | Effect | Reference |

| Action Potential Duration (APD) | Guinea-pig papillary muscles | Prolonged | |

| QTc Interval | Healthy human volunteers (60 mg oral dose) | Prolonged by 22 ms | |

| Ventricular Effective Refractory Period | Conscious canines (8 and 16 mg/kg oral) | Increased | [12] |

| Human patients | Prolonged (242 ms to 287 ms) | [2] | |

| Heart Rate | Healthy human volunteers | Slightly reduced | |

| Conscious canines | Marked sinus cycle length prolongation | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of DPI 201-106.

Measurement of Inotropic Effects in Isolated Cardiac Muscle Preparations

Objective: To determine the concentration-response relationship of DPI 201-106 on the force of contraction in isolated cardiac muscle.

Materials:

-

Isolated cardiac tissue (e.g., papillary muscle, trabeculae, or atrial strips) from a suitable animal model (e.g., guinea pig, rat).

-

Organ bath system with temperature control (37°C) and aeration (95% O₂ / 5% CO₂).

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11).

-

Force transducer and data acquisition system.

-

Field stimulator for electrical pacing (e.g., 1 Hz frequency, 5 ms duration, voltage 20% above threshold).

-

DPI 201-106 stock solution (dissolved in a suitable solvent, e.g., DMSO).

Procedure:

-

Euthanize the animal according to approved ethical guidelines and quickly excise the heart.

-

Dissect the desired cardiac muscle preparation in cold, oxygenated Krebs-Henseleit solution.

-

Mount the muscle strip vertically in the organ bath, with one end attached to a fixed hook and the other to the force transducer.

-

Allow the muscle to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), while being continuously superfused with oxygenated Krebs-Henseleit solution at 37°C and paced electrically.

-

After equilibration, record a stable baseline contractile force.

-

Prepare a series of increasing concentrations of DPI 201-106 in the Krebs-Henseleit solution.

-

Add the concentrations of DPI 201-106 cumulatively to the organ bath, allowing the contractile response to reach a steady state at each concentration before adding the next.

-

Record the peak developed tension at each concentration.

-

At the end of the experiment, wash out the drug to observe for reversibility.

-

Analyze the data by plotting the percentage increase in developed force against the logarithm of the DPI 201-106 concentration to determine the EC₅₀ value.

Skinned Fiber Preparation and Myofilament Calcium Sensitivity Assay

Objective: To assess the direct effect of DPI 201-106 on the calcium sensitivity of the contractile proteins.

Materials:

-

Cardiac muscle tissue (e.g., trabeculae or papillary muscle).

-

Skinning solution (e.g., relaxing solution containing 1% Triton X-100).

-

Relaxing solution (high EGTA, low Ca²⁺, pCa > 9).

-

Activating solutions with varying concentrations of free Ca²⁺ (pCa 7.0 to 4.5).

-

Force transducer and motor for length control.

-

Data acquisition system.

-

DPI 201-106 stock solution.

Procedure:

-

Dissect a thin cardiac muscle bundle and place it in cold relaxing solution.

-

Incubate the muscle in skinning solution for a specified time (e.g., 2-4 hours at 4°C) to chemically remove the cell membranes.

-

Wash the skinned fiber extensively with relaxing solution to remove the detergent.

-

Mount the skinned fiber between a force transducer and a motor.

-

Set the sarcomere length to a desired value (e.g., 2.2 µm) using laser diffraction.

-

Sequentially expose the fiber to activating solutions with increasing Ca²⁺ concentrations (decreasing pCa values) and record the steady-state force at each concentration to generate a baseline force-pCa curve.

-

After obtaining the baseline curve, superfuse the fiber with a relaxing solution containing a specific concentration of DPI 201-106.

-

Repeat the exposure to the series of activating solutions (now also containing DPI 201-106) and record the force at each pCa.

-

Analyze the data by fitting the force-pCa data to the Hill equation to determine the pCa₅₀ (the pCa at which 50% of the maximal force is produced) and the Hill coefficient. A leftward shift in the force-pCa curve in the presence of DPI 201-106 indicates an increase in myofilament calcium sensitivity.

Adult Ventricular Myocyte Isolation and Calcium Transient Measurement

Objective: To measure changes in intracellular calcium transients in response to DPI 201-106 in isolated adult ventricular myocytes.

Materials:

-

Adult rat or mouse.

-

Langendorff perfusion system.

-

Perfusion buffer (e.g., Tyrode's solution).

-

Enzyme solution (e.g., collagenase and protease in perfusion buffer).

-

Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).

-

Inverted fluorescence microscope with a high-speed camera and ion imaging system.

-

Field stimulator.

-

DPI 201-106 stock solution.

Procedure:

-

Heparinize and anesthetize the animal.

-

Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

-

Perfuse the heart with calcium-free perfusion buffer to stop contractions.

-

Switch to perfusion with the enzyme solution to digest the extracellular matrix.

-

Once the heart is digested, remove it from the cannula, and gently triturate the ventricular tissue to release individual myocytes.

-

Gradually reintroduce calcium to the myocyte suspension.

-

Load the isolated myocytes with a calcium-sensitive fluorescent indicator by incubating them with the dye's acetoxymethyl ester form (e.g., Fura-2 AM).

-

Place a coverslip with the dye-loaded myocytes on the stage of the inverted microscope in a perfusion chamber.

-

Superfuse the cells with Tyrode's solution and pace them electrically at a constant frequency (e.g., 1 Hz).

-

Record baseline calcium transients by measuring the fluorescence intensity changes over time.

-

Superfuse the myocytes with a solution containing DPI 201-106 and record the calcium transients again after the drug effect has stabilized.

-

Analyze the data by measuring the amplitude, duration, and decay kinetics of the calcium transients before and after the application of DPI 201-106.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of DPI 201-106 and a typical experimental workflow for its characterization.

Caption: Signaling pathway of DPI 201-106 in a cardiac myocyte.

Caption: Experimental workflow for characterizing DPI 201-106.

Conclusion

DPI 201-106 represents a novel class of inotropic agents with a unique dual mechanism of action that distinguishes it from conventional cardiotonics. Its ability to enhance myocardial contractility through modulation of sodium channels and sensitization of myofilaments to calcium, independent of the cAMP pathway, offers a potentially advantageous therapeutic profile. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the properties of DPI 201-106 and similar compounds. Further research into the long-term efficacy and safety of agents with this mechanism of action is warranted to fully elucidate their therapeutic potential in the management of heart failure.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Na+ channels as sites of action of the cardioactive agent DPI 201-106 with agonist and antagonist enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. High Efficiency Preparation of Skinned Mouse Cardiac Muscle Strips from Cryosections for Contractility Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Species differences in the positive inotropic response to DPI 201-106, a novel cardiotonic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigations of the mechanism of the positive inotropic action of BDF 9148: comparison with DPI 201-106 and the enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential effect of DPI 201-106 on the sensitivity of the myofilaments to Ca2+ in intact and skinned trabeculae from control and myopathic human hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential effect of DPI 201-106 on the sensitivity of the myofilaments to Ca2+ in intact and skinned trabeculae from control and myopathic human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Positive inotropic effect of DPI 201-106 in spontaneously hypertensive rats: lack of inhibition by adenosine and cholinergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Evidence for state-dependent block of DPI 201-106, a synthetic inhibitor of Na+ channel inactivation, on delayed-rectifier K+ current in pituitary tumor (GH3) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Video: Isolation, Culture and Transduction of Adult Mouse Cardiomyocytes [jove.com]

DPI 201-106 and Myofilament Calcium Sensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPI 201-106 is a cardiotonic agent that has garnered significant interest for its unique dual mechanism of action, which includes the modulation of voltage-gated sodium channels and the sensitization of cardiac myofilaments to calcium.[1][2] This technical guide provides an in-depth exploration of the latter effect, focusing on the core molecular interactions and the resulting physiological changes in cardiac contractility. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, a compilation of quantitative data, and visual representations of the underlying signaling pathways and experimental workflows. The document highlights the differential effects of DPI 201-106 on normal and myopathic cardiac tissue, a crucial consideration for its therapeutic potential.

Introduction

DPI 201-106, a piperazinyl-indole derivative, exerts a positive inotropic (contractility-enhancing) effect on the heart muscle.[3] Unlike many traditional inotropic agents that increase intracellular calcium concentration ([Ca²⁺]i) and can be associated with adverse effects like arrhythmias and increased myocardial oxygen consumption, DPI 201-106 offers a potentially more targeted approach by directly enhancing the efficiency of the contractile machinery's response to existing calcium levels.[4][5] This sensitization of the myofilaments to Ca²⁺ is a key component of its mechanism of action and the primary focus of this guide.

Mechanism of Action: Myofilament Calcium Sensitization

The contractile force of cardiac muscle is fundamentally regulated by the interaction of calcium ions with the troponin complex on the thin filament. DPI 201-106 enhances this process, leading to a greater force production at any given submaximal Ca²⁺ concentration.

Molecular Target: The Troponin Complex

The primary molecular target for the Ca²⁺-sensitizing effect of DPI 201-106 is believed to be the troponin complex, specifically Troponin C (TnC). Studies have shown that DPI 201-106 interacts with the N-terminal domain of cardiac TnC. This interaction is thought to induce a conformational change that slightly increases the affinity of the Ca²⁺-specific regulatory sites on TnC for calcium ions.[1] This enhanced binding stabilizes the "on" state of the troponin complex, leading to a more sustained interaction between actin and myosin and, consequently, increased force production.

Signaling Pathway

The mechanism of myofilament Ca²⁺ sensitization by DPI 201-106 is independent of the cyclic AMP (cAMP) and protein kinase A (PKA) signaling pathway, which is the primary mechanism of action for beta-adrenergic agonists.[3] This distinction is significant as chronic activation of the cAMP/PKA pathway can be detrimental in the context of heart failure. The direct interaction of DPI 201-106 with the contractile proteins offers a more direct and potentially safer route to enhancing cardiac contractility.

Quantitative Effects on Myofilament Calcium Sensitivity

The primary method for quantifying myofilament Ca²⁺ sensitivity is by establishing the force-pCa relationship in skinned cardiac muscle fibers. A leftward shift in this curve indicates an increase in Ca²⁺ sensitivity, meaning less Ca²⁺ is required to achieve a given level of force.

Data from Skinned Fiber Experiments

The following table summarizes the quantitative effects of DPI 201-106 on myofilament Ca²⁺ sensitivity in various cardiac preparations.

| Preparation | Condition | DPI 201-106 Conc. | pCa₅₀ | Hill Coefficient (nH) | Observations | Reference |

| Porcine Trabecula | Normal | 0.2 nM | - | - | EC₅₀ for increasing Ca²⁺-sensitivity | [3] |

| Human Trabeculae | Myopathic | 1 µM | Not specified | Not specified | Significant leftward shift in force-pCa curve | [1][2] |

| Human Trabeculae | Control | 1 µM | Not specified | Not specified | No significant shift in force-pCa curve | [1][2] |

| Ferret Papillary Muscle | Hypertrophied | 1 µM | Not specified | Not specified | Greater leftward shift in force-pCa curve compared to control | [6] |

| Ferret Papillary Muscle | Control | 1 µM | Not specified | Not specified | Leftward shift in force-pCa curve | [6] |

Note: Specific pCa₅₀ and Hill coefficient values were not consistently reported in the reviewed literature. The table reflects the qualitative and semi-quantitative findings.

Detailed Experimental Protocols

Preparation of Skinned Cardiac Fibers and Measurement of Force-pCa Relationship

This protocol allows for the direct assessment of myofilament function by chemically removing the sarcolemma, giving researchers precise control over the intracellular environment.

Materials:

-

Cardiac tissue (e.g., trabeculae, papillary muscle)

-

Relaxing solution (high potassium, low calcium with EGTA)

-

Activating solutions with varying pCa values (calculated using a computer program)

-

Skinning solution (relaxing solution containing a detergent, e.g., 1% Triton X-100 or 50 µg/mL saponin)

-

Force transducer and data acquisition system

-

Microscope for sarcomere length monitoring

Procedure:

-

Dissection: Isolate a thin, uniform cardiac muscle preparation (e.g., trabecula) in cold relaxing solution.

-

Mounting: Attach the ends of the muscle preparation to a force transducer and a length controller.

-

Sarcomere Length Adjustment: Adjust the muscle length to a desired sarcomere length (e.g., 2.2 µm) using laser diffraction or microscopy.

-

Skinning: Incubate the muscle preparation in the skinning solution (e.g., relaxing solution with 50 µg/mL saponin for 30 minutes at 4°C) to permeabilize the cell membranes. After skinning, wash thoroughly with relaxing solution.

-

Force-pCa Relationship Measurement:

-

Sequentially expose the skinned fiber to activating solutions with increasing Ca²⁺ concentrations (decreasing pCa values).

-

Record the steady-state isometric force at each pCa.

-

After maximal activation, return the fiber to the relaxing solution to confirm relaxation.

-

-

Data Analysis:

-

Normalize the force at each pCa to the maximal force.

-

Plot the normalized force as a function of pCa.

-

Fit the data to the Hill equation to determine the pCa₅₀ (pCa at half-maximal activation) and the Hill coefficient (nH), which represents the cooperativity of Ca²⁺ binding.

-

-

DPI 201-106 Application: Repeat the force-pCa measurements in the presence of the desired concentration of DPI 201-106 in the activating solutions.

Aequorin Loading for Intracellular Ca²⁺ Measurement in Intact Myocardium

This technique allows for the measurement of intracellular Ca²⁺ transients in living, contracting cardiac tissue, providing a more physiological context for studying the effects of DPI 201-106.

Materials:

-

Intact cardiac muscle preparation (e.g., trabeculae)

-

Normal Tyrode's solution

-

Low-Ca²⁺ EGTA solution

-

Aequorin solution

-

Photomultiplier tube and data acquisition system

-

Force transducer

Procedure (Generalized):

-

Dissection and Mounting: Dissect a small, intact cardiac muscle preparation and mount it between a force transducer and a length controller in a temperature-controlled bath containing normal Tyrode's solution.

-

Chemical Loading:

-

Temporarily make the cell membranes hyperpermeable by exposing the muscle to a low-Ca²⁺ solution containing EGTA. This allows aequorin to enter the cells.

-

Introduce the aequorin solution to the bath.

-

After a sufficient loading period, wash out the aequorin and EGTA with normal Tyrode's solution, which reseals the cell membranes, trapping the aequorin inside.

-

-

Simultaneous Measurement:

-

Position the muscle preparation in front of a photomultiplier tube to detect the light emitted by aequorin upon binding to Ca²⁺.

-

Simultaneously record the isometric force generated by the muscle.

-

-

Stimulation and Recording: Electrically stimulate the muscle to elicit contractions and record the resulting Ca²⁺ transients (light signals) and force development.

-

DPI 201-106 Application: Introduce DPI 201-106 into the bathing solution and record the changes in the amplitude and kinetics of the Ca²⁺ transients and the corresponding force of contraction.

Discussion and Future Directions

The ability of DPI 201-106 to sensitize the myofilaments to Ca²⁺, particularly in the context of myopathic or failing myocardium, presents a promising therapeutic avenue.[1][2] This targeted mechanism avoids the global increase in intracellular Ca²⁺ that is associated with many adverse effects of traditional inotropes. However, the dual action of DPI 201-106 on both myofilaments and sodium channels complicates its clinical application and necessitates a careful evaluation of its overall electrophysiological and energetic profile.

Future research should focus on:

-

Elucidating the precise structural basis of the DPI 201-106-troponin C interaction.

-

Conducting comprehensive studies to obtain a complete quantitative dataset (pCa₅₀ and Hill coefficient) of DPI 201-106's effects in different disease models.

-

Developing analogs of DPI 201-106 that selectively target the myofilament sensitization pathway to minimize off-target effects on ion channels.

Conclusion

DPI 201-106 represents a significant pharmacological tool for understanding and potentially treating cardiac contractile dysfunction. Its ability to enhance myofilament Ca²⁺ sensitivity offers a more direct and potentially more efficient means of augmenting cardiac performance. This technical guide provides a foundational understanding of this mechanism, supported by available data and detailed experimental protocols, to aid researchers in further exploring the therapeutic potential of myofilament calcium sensitizers.

References

- 1. Differential effect of DPI 201-106 on the sensitivity of the myofilaments to Ca2+ in intact and skinned trabeculae from control and myopathic human hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential effect of DPI 201-106 on the sensitivity of the myofilaments to Ca2+ in intact and skinned trabeculae from control and myopathic human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. color | Graphviz [graphviz.org]

- 4. academic.oup.com [academic.oup.com]

- 5. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 6. ahajournals.org [ahajournals.org]

S-Enantiomer of DPI 201-106: A Deep Dive into its Cardiotonic and Electrophysiological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological activity of the S-enantiomer of DPI 201-106, a cardiotonic agent with a novel mechanism of action. By delving into its molecular interactions, cellular effects, and in vivo outcomes, this document aims to be a critical resource for professionals in cardiovascular drug discovery and development.

Core Mechanism of Action: Selective Modulation of Sodium Channels

DPI 201-106 is a racemic compound, with its pharmacological activity primarily residing in the S-enantiomer.[1] The core mechanism of action for the S-enantiomer is the modulation of voltage-gated sodium channels (VGSCs) in cardiomyocytes.[2][3][4] Unlike traditional inotropes that often rely on increasing intracellular cyclic AMP (cAMP), DPI 201-106's effects are cAMP-independent.[1]

The S-enantiomer of DPI 201-106 slows the inactivation of the sodium channel, leading to a prolonged inward sodium current during the plateau phase of the cardiac action potential.[5][6][7] This sustained sodium influx is believed to increase intracellular calcium concentration via the sodium-calcium exchanger, thereby enhancing myocardial contractility (positive inotropic effect).[5]

Conversely, the R-enantiomer exhibits antagonist properties, reducing the peak sodium current and blocking sodium channel activity, which can lead to a decrease in cardiac contractions.[6][8]

Quantitative Analysis of In Vitro and In Vivo Effects

The following tables summarize the key quantitative data on the activity of DPI 201-106 and its S-enantiomer from various experimental models.

Table 1: In Vitro Positive Inotropic and Electrophysiological Effects of DPI 201-106

| Parameter | Species/Tissue | Effect | Concentration/Dose | Citation |

| Positive Inotropic Effect | Guinea-pig and rat left atria, kitten, rabbit and guinea-pig papillary muscles, Langendorff perfused rabbit hearts | Concentration-dependent increase in contractility | 10⁻⁷ to 3 x 10⁻⁶ mol/l | [1] |

| Functional Refractory Period | Guinea-pig left atria | Increased (EC₅₀) | 1.7 µmol/l | [1] |

| Functional Refractory Period | Rat left atria | Increased (EC₅₀) | 0.24 µmol/l | [1] |

| Action Potential Duration (APD₇₀) | Guinea-pig papillary muscles | Prolonged up to 70% | 3 µmol/l | [1] |

| Action Potential Duration (APD₇₀) | Rabbit atria | Prolonged up to 120% | 3 µmol/l | [1] |

| Ca²⁺-sensitivity of skinned fibres | Porcine trabecula septomarginalis | Increased (EC₅₀) | 0.2 nmol/l | [1][2] |

| Sodium Channel Binding (Kd) | Brain membranes | ~100 nM | N/A | [6][8] |

| Calcium Current (ICa) Inhibition (IC₅₀) | Guinea-pig ventricular myocytes | Racemic and S-DPI: 1.1 µmol/l; R-DPI: 1.2 µmol/l | N/A | [9] |

Table 2: Clinical Electrophysiological Effects of Intravenous DPI 201-106 in Humans

| Parameter | Baseline (mean ± SD) | During DPI 201-106 Infusion (mean ± SD) | P-value | Citation |

| Corrected QT interval (QTc) | 417 ± 22 ms | 502 ± 35 ms | < 0.05 | [10][11] |

| QT interval (atrial pacing at 600 ms) | 374 ± 17 ms | 419 ± 23 ms | < 0.05 | [10][11] |

| QT interval (ventricular pacing at 600 ms) | 409 ± 37 ms | 449 ± 30 ms | < 0.05 | [10][11] |

| Ventricular Effective Refractory Period | 242 ± 21 ms | 287 ± 56 ms | < 0.05 | [10][11][12] |

| Atrial Effective Refractory Period | 261 ± 67 ms | 240 ± 53 ms | NS | [10][11][12] |

| Corrected Atrial Repolarization Time (PTac) | 479 ± 26 ms | 445 ± 22 ms | < 0.05 | [10][12] |

Table 3: Hemodynamic Effects of Oral DPI 201-106 in Patients with Severe Congestive Heart Failure

| Parameter | Change from Baseline | P-value | Citation |

| Cardiac Index | 25% increase | 0.016 | [5] |

| Left Ventricular Stroke Work Index | 24% increase | 0.018 | [5] |

| Left Ventricular Stroke Volume Index | 32% increase | 0.005 | [5] |

| QTc Interval | 7% increase | 0.009 | [5] |

Experimental Protocols

In Vitro Electrophysiology in Guinea-Pig Papillary Muscles

-

Tissue Preparation: Right ventricular papillary muscles are isolated from guinea pigs.

-

Experimental Setup: The muscles are mounted in an organ bath and superfused with a physiological salt solution. Intracellular action potentials are recorded using glass microelectrodes.

-

Drug Application: DPI 201-106 is added to the superfusion solution at various concentrations.

-

Measurements: Changes in action potential duration (e.g., APD₇₀), maximum upstroke velocity (Vmax), and other action potential characteristics are measured.[1]

Whole-Cell Voltage-Clamp in Rat Ventricular Myocytes

-

Cell Isolation: Single ventricular myocytes are obtained from late-fetal rats.

-

Recording: Whole-cell voltage-clamp recordings are performed to measure sodium currents. The extracellular sodium concentration is reduced to 70 mM.

-

Protocol: Depolarizing pulses (e.g., to -30 mV for 50 ms) are applied from a holding potential of -100 mV at a specific frequency (e.g., 0.2 Hz).

-

Drug Administration: The S-enantiomer of DPI 201-106 is applied directly to the cell via a microsuperfusion system.

-

Analysis: The effects on peak inward sodium current (INa) and the kinetics of sodium channel inactivation are analyzed.[7]

Clinical Electrophysiology Study in Humans

-

Patient Population: Patients undergoing cardiac electrophysiology studies.

-

Drug Administration: DPI 201-106 is administered intravenously, typically as a loading dose followed by a maintenance infusion (e.g., loading dose of 1.8 mg/kg/h over 10 minutes, followed by a maintenance dose of 0.2 mg/kg/h).[10][11][12]

-

Electrophysiological Measurements: Standard electrophysiological techniques are used to measure parameters such as sinus node function, atrioventricular (AV) nodal conduction (AH interval), QT interval, and effective refractory periods of the atria and ventricles.[10][11][12]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed signaling pathway of the S-enantiomer of DPI 201-106 and a typical experimental workflow for its evaluation.

Caption: Proposed signaling pathway for the positive inotropic effect of the S-enantiomer of DPI 201-106.

Caption: Generalized experimental workflow for characterizing the activity of the S-enantiomer of DPI 201-106.

Conclusion

The S-enantiomer of DPI 201-106 represents a unique class of cardiotonic agents with a dual mechanism of enhancing contractility and prolonging the cardiac action potential through the selective modulation of voltage-gated sodium channels. Its cAMP-independent pathway offers a potential advantage over traditional inotropes. The comprehensive data presented in this guide underscore its significant electrophysiological and hemodynamic effects, providing a solid foundation for further research and development in the field of cardiovascular therapeutics. The stereoselective nature of DPI 201-106, with the S-enantiomer acting as an agonist and the R-enantiomer as an antagonist, highlights the importance of chiral specificity in drug design and evaluation.

References

- 1. DPI 201-106, a novel cardioactive agent. Combination of cAMP-independent positive inotropic, negative chronotropic, action potential prolonging and coronary dilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. DPI 201-106 for severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Interaction between DPI 201-106 enantiomers at the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Inhibition of the myocardial Ca(2+)-current (ICa) by the enantiomers of DPI 201-106 and BDF 8784 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical cardiac electrophysiologic evaluation of the positive inotropic agent, DPI 201-106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

Methodological & Application

Dissolution of DPI 201-106 for In Vivo Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the dissolution of DPI 201-106, a cardiotonic agent, for use in in vivo experimental models. The following sections outline the necessary materials, equipment, and step-by-step procedures to ensure consistent and effective formulation for administration in animal studies.

Summary of Formulation Strategies

DPI 201-106 is a diphenylpiperazinylindole derivative with limited aqueous solubility. Therefore, its formulation for in vivo studies requires the use of co-solvents and excipients to achieve a clear and stable solution suitable for administration. The choice of vehicle can depend on the desired concentration, route of administration, and the specific animal model. The table below summarizes various solvent systems that have been utilized for dissolving DPI 201-106.

| Formulation Component | Vehicle Composition | Achievable Concentration | Route of Administration | Reference |

| Vehicle 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Not Specified | [1] |

| Vehicle 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Not Specified | [1] |

| Vehicle 3 | 10% DMSO, 18% Captisol | Not Specified | Intraperitoneal | [2] |

| Vehicle 4 | 10% DMSO, 30% PEG300, 5% Tween-80 | Not Specified | Oral Gavage | [2] |

Note: It is recommended to prepare a stock solution in an organic solvent such as DMSO before further dilution with other co-solvents.[1][3] For in vivo experiments, it is best practice to freshly prepare the working solution on the day of use.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1]

Experimental Protocols

The following protocols provide a detailed methodology for preparing DPI 201-106 solutions for in vivo administration.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This protocol is adapted from a formulation yielding a clear solution of at least 2.08 mg/mL.[1]

Materials:

-

DPI 201-106 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile, pyrogen-free microcentrifuge tubes and pipette tips

Procedure:

-

Prepare Stock Solution: Accurately weigh the desired amount of DPI 201-106 and dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[1] Ensure complete dissolution by gentle vortexing or sonication.

-

Add Co-solvents: In a sterile tube, add the required volume of the DMSO stock solution.

-

Sequentially add PEG300 and Tween-80 to the DMSO solution, mixing thoroughly after each addition.[1]

-

Final Dilution: Add the sterile saline to the mixture to achieve the final desired volume and concentration.[1]

-

Final Mixing: Gently vortex the final solution to ensure homogeneity.

-

Visual Inspection: Visually inspect the solution to ensure it is clear and free of any precipitates before administration.

Protocol 2: DMSO/Captisol Formulation

This protocol is based on a formulation used for intraperitoneal injections in mice.[2]

Materials:

-

DPI 201-106 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Captisol® (sulfobutylether-β-cyclodextrin), sterile solution (e.g., 18% in water)

-

Sterile, pyrogen-free microcentrifuge tubes and pipette tips

Procedure:

-

Prepare Stock Solution: Prepare a stock solution of DPI 201-106 in DMSO as described in Protocol 1.

-

Dilution with Captisol: In a sterile tube, add the required volume of the DMSO stock solution.

-

Add the 18% Captisol solution to the DMSO stock to reach the final desired concentration.[2]

-

Final Mixing: Gently vortex the solution until it is clear and homogenous.

-

Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation.

Visualizations

Experimental Workflow for DPI 201-106 Solution Preparation

The following diagram illustrates the general workflow for preparing DPI 201-106 formulations for in vivo studies.

Caption: Workflow for preparing DPI 201-106 solutions.

Simplified Signaling Pathway of DPI 201-106

DPI 201-106 is a modulator of voltage-gated sodium channels (VGSCs), which leads to a positive inotropic effect in cardiac myocytes.[1] The diagram below provides a simplified representation of its mechanism of action.

Caption: Simplified mechanism of action of DPI 201-106.

References

Application Notes and Protocols: Recommended Dosage of DPI 201-106 in Animal Models of Heart Failure

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPI 201-106 is a cardioactive agent that has demonstrated significant positive inotropic effects in various preclinical and clinical settings. Its primary mechanism of action involves the modulation of voltage-gated sodium channels in cardiomyocytes. Specifically, it prolongs the open state of the sodium channel, leading to an increased influx of sodium ions. This elevation in intracellular sodium concentration subsequently enhances the activity of the Na+/Ca2+ exchanger, resulting in an increased intracellular calcium concentration and, consequently, augmented myocardial contractility. Notably, the positive inotropic effect of DPI 201-106 is independent of the cyclic AMP pathway.

These application notes provide a comprehensive overview of the recommended dosages of DPI 201-106 in various animal models of heart failure, based on published research. Detailed experimental protocols and signaling pathways are included to facilitate the design and execution of preclinical studies investigating the therapeutic potential of this compound.

Mechanism of Action of DPI 201-106

DPI 201-106 exerts its cardiotonic effects through a distinct mechanism of action that enhances myocardial contractility. The compound modifies the function of voltage-gated sodium channels, which leads to a cascade of events culminating in increased intracellular calcium availability for muscle contraction.

Quantitative Data Presentation

The following tables summarize the dosages of DPI 201-106 used in various animal models as reported in the literature.

Table 1: In Vivo Administration of DPI 201-106 in Animal Models

| Animal Model | Heart Failure Model | Dose | Route of Administration | Key Findings | Reference |

| Dog | Anesthetized | 0.2 and 2 mg/kg | Intravenous (i.v.) | Increased left ventricular dP/dtmax by 34% and 104%, respectively. | |

| Dog | Conscious | 2-8 mg/kg | Oral (p.o.) | Increased left ventricular dP/dtmax by 22% to 50%. | |

| Dog | Anesthetized | 0.5, 1.0, and 2.0 mg/kg | Intravenous (i.v.) infusion over 10 min | Dose-dependent increase in LV dP/dtmax and prolongation of ventricular monophasic action potential duration. | |

| Cat | Digoxin-pretreated, anesthetized | Up to 12.22 mg/kg (cumulative) | Intravenous (i.v.) infusion | Investigated interaction with cardiac glycosides. |

Table 2: In Vitro Administration of DPI 201-106

| Preparation | Animal Model | Concentration | Key Findings | Reference |

| Left Atria | Guinea Pig, Rat | 10⁻⁷ to 3 x 10⁻⁶ mol/L | Concentration-dependent positive inotropic effects. | |

| Papillary Muscles | Kitten, Rabbit, Guinea Pig | 10⁻⁷ to 3 x 10⁻⁶ mol/L | Concentration-dependent positive inotropic effects. | |

| Langendorff Perfused Hearts | Rabbit | 10⁻⁷ to 3 x 10⁻⁶ mol/L | Concentration-dependent positive inotropic effects. | |

| Skinned Fibers from Trabecula | Porcine | EC₅₀ of 0.2 nmol/L | Increased Ca²⁺-sensitivity. | |

| Papillary Muscle Strips | Human (failing heart) | Concentration-dependent | Increased force of contraction. |

Experimental Protocols

The following are generalized protocols based on methodologies described in the cited literature for the investigation of DPI 201-106 in animal models.

Protocol 1: In Vivo Hemodynamic Assessment in an Anesthetized Dog Model

-

Animal Preparation:

-

Adult mongrel dogs of either sex are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbitone).

-

The animals are ventilated mechanically.

-

For autonomic blockade, the vagus nerves can be bilaterally cut, and a beta-blocker such as propranolol (0.25 mg/kg i.v.) can be administered.

-

-

Instrumentation:

-

Catheters are placed in the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

-

A catheter-tip manometer is inserted into the left ventricle for measuring left ventricular pressure and calculating dP/dtmax.

-

His bundle electrocardiograms and monophasic action potentials can be recorded using electrode catheters positioned in the heart.

-

-

Drug Administration:

-

DPI 201-106 is dissolved in an appropriate vehicle.

-

The drug is administered as an intravenous infusion over a defined period (e.g., 10 minutes) at doses ranging from 0.5 to 2.0 mg/kg.

-

Multiple doses can be given with sufficient washout periods in between.

-

-

Data Acquisition and Analysis:

-

Hemodynamic parameters (e.g., heart rate, blood pressure, left ventricular pressure, dP/dtmax) and electrophysiological parameters are continuously recorded.

-

Data is typically analyzed at baseline and at specific time points during and after drug infusion.

-

Protocol 2: In Vitro Assessment of Inotropic Effects in Isolated Papillary Muscles

-

Tissue Preparation:

-

Hearts are rapidly excised from euthanized animals (e.g., guinea pigs, rabbits).

-

Right ventricular papillary muscles are carefully dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

-

-

Experimental Setup:

-

One end of the muscle is attached to a force transducer to measure isometric contraction.

-

The muscle is stimulated electrically at a fixed frequency (e.g., 1 Hz).

-

-

Drug Application:

-

After a stabilization period, baseline contractile force is recorded.

-